molecular formula C11H13NO3S B2901399 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid CAS No. 2059947-46-3

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid

Cat. No.: B2901399
CAS No.: 2059947-46-3
M. Wt: 239.29
InChI Key: JOUFTNCORSKTPB-UHFFFAOYSA-N
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Description

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is a versatile molecule with a wide range of applications in scientific experiments. It is known for its unique chemical structure, which includes a thiolane ring and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with thiolane compounds under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiol derivatives.

Scientific Research Applications

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile: A similar compound with a nitrile group instead of a carboxylic acid group.

    3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride: Another related compound with a sulfonyl chloride group.

Uniqueness

3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid is unique due to its specific combination of a thiolane ring and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-[(1-oxothiolan-1-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-11(14)9-4-3-5-10(8-9)12-16(15)6-1-2-7-16/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUFTNCORSKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=CC(=C2)C(=O)O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059947-46-3
Record name 3-[(1-oxothiolan-1-ylidene)amino]benzoic acid
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